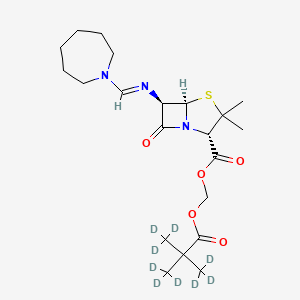

![molecular formula C53H73N11O13 B12371318 [Tyr6]-Angiotensin II](/img/structure/B12371318.png)

[Tyr6]-Angiotensin II

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

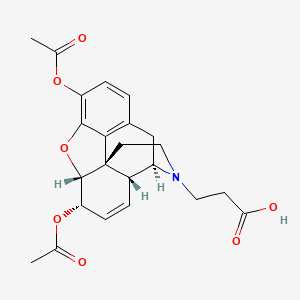

[Tyr6]-Angiotensine II est un dérivé peptidique modifié de l'angiotensine II, où le sixième acide aminé, l'isoleucine, est remplacé par la tyrosine. L'angiotensine II est un puissant vasoconstricteur impliqué dans la régulation de la pression artérielle et de l'équilibre hydrique. La modification à la sixième position peut modifier son activité biologique et ses propriétés de liaison aux récepteurs, faisant de [Tyr6]-Angiotensine II un composé précieux pour la recherche et les applications thérapeutiques.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse de [Tyr6]-Angiotensine II implique généralement la synthèse peptidique en phase solide (SPPS). Le processus commence par la fixation de l'acide aminé C-terminal à une résine solide. L'ajout séquentiel d'acides aminés protégés suit, chaque étape de couplage étant facilitée par des réactifs comme le N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt). Le résidu tyrosine est introduit à la sixième position pendant cette séquence. Après l'assemblage de la chaîne peptidique, le composé est clivé de la résine et déprotégé à l'aide d'acide trifluoroacétique (TFA).

Méthodes de Production Industrielle : La production industrielle de [Tyr6]-Angiotensine II peut impliquer des synthétiseurs peptidiques automatisés pour augmenter l'échelle du processus SPPS. La purification est obtenue par chromatographie liquide haute performance (HPLC), assurant la haute pureté et la qualité du composé pour la recherche et l'utilisation thérapeutique.

Types de Réactions:

Oxydation : [Tyr6]-Angiotensine II peut subir des réactions d'oxydation, en particulier au niveau du résidu tyrosine, formant de la dityrosine ou d'autres produits oxydatifs.

Réduction : Les réactions de réduction sont moins fréquentes, mais peuvent impliquer la réduction de ponts disulfures s'ils sont présents dans la structure peptidique.

Substitution : Des réactions de substitution peuvent se produire au niveau des chaînes latérales des acides aminés, en particulier au niveau du résidu tyrosine, où la substitution aromatique électrophile peut introduire divers groupes fonctionnels.

Réactifs et Conditions Communs:

Oxydation : Peroxyde d'hydrogène ou acide peracétique dans des conditions douces.

Réduction : Dithiothréitol (DTT) ou tris(2-carboxyethyl)phosphine (TCEP) pour la réduction des ponts disulfures.

Substitution : Réactifs électrophiles comme les sels de diazonium pour la substitution aromatique.

Principaux Produits:

Oxydation : Dityrosine, dérivés de la tyrosine hydroxylée.

Réduction : Peptide réduit avec des groupes thiol libres.

Substitution : Dérivés de la tyrosine avec divers substituants.

4. Applications de Recherche Scientifique

[Tyr6]-Angiotensine II a des applications diverses dans la recherche scientifique:

Chimie : Utilisé comme composé modèle pour étudier la synthèse, la modification et la stabilité des peptides.

Biologie : Étudié pour son rôle dans les voies de signalisation cellulaire, les études de liaison aux récepteurs et ses effets sur les cellules musculaires lisses vasculaires.

Médecine : Exploré pour des applications thérapeutiques potentielles dans l'hypertension, l'insuffisance cardiaque et d'autres maladies cardiovasculaires.

Industrie : Utilisé dans le développement de médicaments à base de peptides et comme étalon de référence dans les techniques analytiques.

5. Mécanisme d'Action

[Tyr6]-Angiotensine II exerce ses effets en se liant aux récepteurs de l'angiotensine, principalement au récepteur de type 1 de l'angiotensine II (AT1R). Cette liaison déclenche une cascade de voies de signalisation intracellulaires, y compris l'activation de la phospholipase C, qui conduit à la production d'inositol triphosphate (IP3) et de diacylglycérol (DAG). Ces molécules augmentent les niveaux de calcium intracellulaire, ce qui entraîne une vasoconstriction et une augmentation de la pression artérielle. La modification à la sixième position peut influencer l'affinité de liaison et la sélectivité pour différents sous-types de récepteurs, modifiant potentiellement ses effets physiologiques.

Composés Similaires:

Angiotensine II : Le composé parent, avec l'isoleucine à la sixième position.

[Sar1, Ile8]-Angiotensine II : Un analogue modifié avec des substitutions aux première et huitième positions, souvent utilisé comme antagoniste du récepteur de l'angiotensine.

[Val5]-Angiotensine II : Un autre analogue avec la valine à la cinquième position, affectant ses propriétés de liaison aux récepteurs.

Unicité : [Tyr6]-Angiotensine II est unique en raison de la substitution spécifique de la tyrosine à la sixième position, ce qui peut modifier considérablement son activité biologique et ses interactions avec les récepteurs par rapport à d'autres analogues. Cette unicité en fait un outil précieux pour étudier les relations structure-activité des peptides de l'angiotensine et leurs applications thérapeutiques potentielles.

Applications De Recherche Scientifique

[Tyr6]-Angiotensin II has diverse applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis, modification, and stability.

Biology: Investigated for its role in cellular signaling pathways, receptor binding studies, and its effects on vascular smooth muscle cells.

Medicine: Explored for potential therapeutic applications in hypertension, heart failure, and other cardiovascular diseases.

Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical techniques.

Mécanisme D'action

[Tyr6]-Angiotensin II exerts its effects by binding to angiotensin receptors, primarily the angiotensin II type 1 receptor (AT1R). This binding triggers a cascade of intracellular signaling pathways, including the activation of phospholipase C, which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These molecules increase intracellular calcium levels, resulting in vasoconstriction and increased blood pressure. The modification at the sixth position can influence the binding affinity and selectivity for different receptor subtypes, potentially altering its physiological effects.

Comparaison Avec Des Composés Similaires

Angiotensin II: The parent compound, with isoleucine at the sixth position.

[Sar1, Ile8]-Angiotensin II: A modified analog with substitutions at the first and eighth positions, often used as an angiotensin receptor antagonist.

[Val5]-Angiotensin II: Another analog with valine at the fifth position, affecting its receptor binding properties.

Uniqueness: [Tyr6]-Angiotensin II is unique due to the specific substitution of tyrosine at the sixth position, which can significantly alter its biological activity and receptor interactions compared to other analogs. This uniqueness makes it a valuable tool for studying the structure-activity relationships of angiotensin peptides and their potential therapeutic applications.

Propriétés

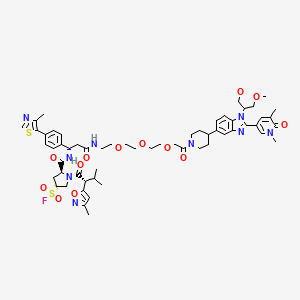

Formule moléculaire |

C53H73N11O13 |

|---|---|

Poids moléculaire |

1072.2 g/mol |

Nom IUPAC |

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C53H73N11O13/c1-5-30(4)44(50(74)60-39(26-33-17-21-35(66)22-18-33)51(75)64-24-10-14-41(64)48(72)61-40(52(76)77)27-31-11-7-6-8-12-31)63-47(71)38(25-32-15-19-34(65)20-16-32)59-49(73)43(29(2)3)62-46(70)37(13-9-23-57-53(55)56)58-45(69)36(54)28-42(67)68/h6-8,11-12,15-22,29-30,36-41,43-44,65-66H,5,9-10,13-14,23-28,54H2,1-4H3,(H,58,69)(H,59,73)(H,60,74)(H,61,72)(H,62,70)(H,63,71)(H,67,68)(H,76,77)(H4,55,56,57)/t30-,36-,37-,38-,39-,40-,41-,43-,44-/m0/s1 |

Clé InChI |

LBFGETHDODNFOE-RIPQPARXSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N |

SMILES canonique |

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![dilithium;[(2R,3R,5R)-5-(2-(15N)azanyl-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12371300.png)

![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-phenylprop-2-enethioate](/img/structure/B12371311.png)

![3-[4-[[1-(4-chlorophenyl)-3-(trifluoromethyl)pyrrol-2-yl]methoxy]-3,5-difluorophenyl]propanoic acid](/img/structure/B12371319.png)

![[[4-[(2S)-3-[[(2S)-1-[2-[3-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]-3-oxopropoxy]ethylamino]-6-[(4-ethylbenzoyl)amino]-1-oxohexan-2-yl]amino]-2-[[(2S)-2-[[2-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetyl]amino]-3-phenylpropanoyl]amino]-3-oxopropyl]phenyl]-difluoromethyl]phosphonic acid](/img/structure/B12371334.png)